2-(4-ethoxyphenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one
Description
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2S/c1-2-23-18-6-4-16(5-7-18)14-19(22)21-10-3-9-20(11-12-21)17-8-13-24-15-17/h4-7,17H,2-3,8-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMBQIRYCGVMFFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)N2CCCN(CC2)C3CCSC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxyphenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Ethoxyphenyl Intermediate: Starting with 4-ethoxybenzaldehyde, a Grignard reaction with an appropriate organomagnesium halide could yield the corresponding alcohol.
Formation of the Diazepane Ring: The synthesis of the diazepane ring might involve the cyclization of a suitable diamine with a dihalide under basic conditions.
Coupling of Intermediates: The final step could involve coupling the ethoxyphenyl intermediate with the diazepane intermediate using a suitable coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethoxyphenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one may undergo various types of chemical reactions, including:
Oxidation: The ethoxyphenyl group could be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the ethanone moiety could be reduced to an alcohol.
Substitution: The ethoxy group could be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could yield alcohols.
Scientific Research Applications
2-(4-ethoxyphenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one could have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving diazepane derivatives.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-ethoxyphenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to Receptors: Interaction with specific receptors in biological systems.
Enzyme Inhibition: Inhibition of enzymes involved in key metabolic pathways.
Signal Transduction: Modulation of signal transduction pathways.
Comparison with Similar Compounds
Structural Analogues with Modified Aromatic Substituents
(a) 1-[4-(Thiolan-3-yl)-1,4-diazepan-1-yl]-2-(thiophen-3-yl)ethan-1-one (CAS: 2415491-59-5)
- Molecular formula : C₁₅H₂₂N₂OS₂
- Key differences : Replaces the ethoxyphenyl group with a thiophen-3-yl substituent.
- Implications: Reduced molecular weight (310.5 g/mol vs. 348.5 g/mol) due to the absence of the ethoxy group. Increased sulfur content (two sulfur atoms vs.
(b) 1-(4-(tert-Butyl)phenyl)-2-(4-fluorophenyl)ethan-1-one
- Molecular formula : C₁₉H₂₁FO
- Key differences : Lacks the diazepane-thiolan moiety; features a tert-butyl group and fluorophenyl substituent.
- Implications :
Analogues with Modified Diazepane Substituents
(a) 1-{4-[(1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl]-1,4-diazepan-1-yl}-2-(thiophen-3-yl)ethan-1-one (CAS: 1903671-40-8)
- Molecular formula : C₁₆H₂₂N₄O₃S₂
- Key differences : Incorporates a sulfonated dimethylimidazole group on the diazepane ring.
- Implications: Increased molecular weight (382.5 g/mol) and polarity due to the sulfonyl group. Potential for enhanced hydrogen bonding and solubility in aqueous media .
(b) 1-[4-(Azepan-1-yl)-3-fluorophenyl]ethan-1-one (CAS: 420826-76-2)
- Molecular formula: C₁₄H₁₈FNO
- Key differences : Replaces the diazepane ring with a 7-membered azepane ring and introduces a fluorine atom.
- Implications: Larger ring size (azepane vs. diazepane) may alter conformational flexibility and receptor binding.
Functional Analogues with Sulfur-Containing Moieties
(a) 1-(4-(Chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one (Compound 1f in )
- Molecular formula : C₁₁H₁₂ClO₂S
- Key differences : Contains a dimethyl(oxo)-λ⁶-sulfanylidene group instead of the diazepane-thiolan system.
- Implications :
(b) TC-1698 and TC-1709 (α4β2 Nicotinic Receptor Ligands)
- Key differences : Bicyclic amine structures with pyridyl substituents instead of diazepane-thiolan systems.
- Implications :
- High receptor affinity (Ki = 0.78 nM and 2.5 nM, respectively) due to nitrogen-rich scaffolds.
- The target compound’s sulfur and ether groups may confer distinct binding profiles .
Biological Activity
The compound 2-(4-ethoxyphenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant studies that highlight its pharmacological profiles.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes an ethoxyphenyl group, a thiolan ring, and a diazepane moiety. The molecular formula is , with a molecular weight of approximately 320.45 g/mol. Its structural components suggest potential interactions with various biological targets.
Biological Activity Overview
Recent studies have indicated that compounds with similar structural motifs exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds containing thiolane and diazepane structures have been studied for their antibacterial properties against various pathogens.
- Enzyme Inhibition : Related compounds have shown inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and carbonic anhydrases (CAs), which are crucial in neurological and physiological processes.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various derivatives similar to the target compound against bacterial strains including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 625 µg/ml to >5000 µg/ml, indicating variable effectiveness depending on the specific structure and substituents present in the compounds tested .
Enzyme Inhibition
Research focused on the enzyme inhibition capabilities of related compounds revealed that those with phenolic structures exhibited significant AChE inhibition. For instance, a compound structurally similar to this compound demonstrated a Ki value of 22.13 ± 1.96 nM for AChE inhibition . This suggests that modifications to the phenolic group can enhance inhibitory potency.
Data Table: Summary of Biological Activities
The biological activity of this compound likely involves interaction with specific enzyme active sites or receptor binding sites. For example, AChE inhibitors typically bind to the enzyme's active site, preventing substrate hydrolysis and thereby increasing acetylcholine levels in synaptic clefts, which can enhance neurotransmission.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
